molecular formula C12H7ClF2O B6364067 2-Chloro-4-(2,4-difluorophenyl)phenol CAS No. 1225750-69-5

2-Chloro-4-(2,4-difluorophenyl)phenol

Cat. No.: B6364067
CAS No.: 1225750-69-5
M. Wt: 240.63 g/mol
InChI Key: VFGWEIVKUDISMR-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₂H₇ClF₂O
Molecular Weight: 240.63 g/mol
Key Structural Features:

  • A phenolic hydroxyl group (-OH) at the para position.
  • A chlorine atom at the ortho position (C2) of the phenol ring.
  • A 2,4-difluorophenyl group attached at the para position (C4) of the phenol ring.

This compound is notable for its halogenated aromatic structure, which enhances its electronic properties and biological interactions. It serves as a precursor in pharmaceutical synthesis, such as in the production of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) .

Properties

IUPAC Name

2-chloro-4-(2,4-difluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF2O/c13-10-5-7(1-4-12(10)16)9-3-2-8(14)6-11(9)15/h1-6,16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFGWEIVKUDISMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10680812
Record name 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1225750-69-5
Record name 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10680812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2,4-difluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the direct chlorination and fluorination of phenol derivatives .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2,4-difluorophenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

2-Chloro-4-(2,4-difluorophenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,4-difluorophenyl)phenol involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomers and Halogen Substitution Variants

Compound Name Molecular Formula Substituent Positions Unique Properties/Applications Reference
2-Chloro-4-(3,5-difluorophenyl)phenol C₁₂H₇ClF₂O Cl (C2), 3,5-F₂C₆H₃ (C4) Altered steric effects due to fluorine positions; potential differences in biological activity
3-Chloro-2-fluorophenol C₆H₄ClFO Cl (C3), F (C2) Simpler structure with reduced steric bulk; limited pharmacological relevance
4-(2,4-Difluorophenyl)anisole C₁₃H₁₀F₂O OCH₃ (C4), 2,4-F₂C₆H₃ (C4) Methoxy group enhances stability; intermediate in NSAID synthesis
2-Chloro-4-(trifluoromethyl)phenol C₇H₄ClF₃O Cl (C2), CF₃ (C4) Increased lipophilicity due to CF₃ group; used in agrochemicals

Key Observations :

  • Substituent Position: Fluorine and chlorine positions significantly influence electronic and steric properties. For example, 2-Chloro-4-(3,5-difluorophenyl)phenol has fluorine atoms at C3 and C5 of the phenyl group, creating a symmetrical substitution pattern that may reduce metabolic degradation compared to the asymmetrical 2,4-difluoro substitution .
  • Functional Groups : Replacement of the hydroxyl group with a methoxy (as in 4-(2,4-difluorophenyl)anisole) or trifluoromethyl group alters solubility and reactivity .

Functional Group Derivatives

Compound Name Molecular Formula Core Structure Key Differences Applications Reference
2-Chloro-4-(2,4-difluorophenyl)thiazole C₉H₅ClF₂NS Thiazole ring Nitrogen and sulfur in the heterocycle Potential kinase inhibitors
Diflunisal C₁₃H₈F₂O₃ Carboxylic acid derivative -OH replaced with -COOH NSAID with anti-inflammatory properties
2-Cyano-5-(2,4-difluorophenyl)phenol C₁₃H₇F₂NO Cyano group (-CN) at C2 Enhanced electrophilicity; JAK enzyme inhibition

Key Observations :

  • Thiazole vs.
  • Carboxylic Acid Derivative (Diflunisal) : The hydroxyl group is oxidized to a carboxylic acid, enhancing anti-inflammatory activity but reducing volatility .

Key Observations :

  • The cyano derivative exhibits higher JAK inhibition potency than the parent phenol, highlighting the role of electron-withdrawing groups in target engagement .
  • Diflunisal’s carboxylic acid group is essential for its COX-2 selectivity, a feature absent in the phenolic precursor .

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